4-({[(2-Chloro-4-fluorobenzyl)oxy]imino}methyl)-2-methyl-6-oxo-1,4,5,6-tetrahydro-3-pyridinecarbonitrile
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Description
4-({[(2-Chloro-4-fluorobenzyl)oxy]imino}methyl)-2-methyl-6-oxo-1,4,5,6-tetrahydro-3-pyridinecarbonitrile is a useful research compound. Its molecular formula is C15H13ClFN3O2 and its molecular weight is 321.74. The purity is usually 95%.
BenchChem offers high-quality 4-({[(2-Chloro-4-fluorobenzyl)oxy]imino}methyl)-2-methyl-6-oxo-1,4,5,6-tetrahydro-3-pyridinecarbonitrile suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 4-({[(2-Chloro-4-fluorobenzyl)oxy]imino}methyl)-2-methyl-6-oxo-1,4,5,6-tetrahydro-3-pyridinecarbonitrile including the price, delivery time, and more detailed information at info@benchchem.com.
Scientific Research Applications
Synthesis and Structural Characterization
Research has led to the development of novel methods for synthesizing compounds structurally related to "4-({[(2-Chloro-4-fluorobenzyl)oxy]imino}methyl)-2-methyl-6-oxo-1,4,5,6-tetrahydro-3-pyridinecarbonitrile." These methods typically involve the reaction of specific starting materials under controlled conditions to introduce various functional groups, elucidating the compound's structure through chemical and spectroscopic data. For example, the synthesis of novel 4,6-diaryl-2-oxo(imino)-1,2-dihydro-pyridine-3-carbonitriles has been achieved, demonstrating the versatility of pyridine derivatives in organic synthesis (Khalifa, Al-Omar, & Ali, 2017).
Reactivity and Chemical Properties
Investigations into the reactivity of halo(pyridinium)carbenes, which are structurally similar to the core structure of the compound , have shown that these entities form ylides with pyridine, acetonitrile, and acetone. Their electrophilic nature suggests potential for diverse chemical reactions, providing insights into the chemical behavior of related compounds (Moya-Barrios, Fregeau, & Cozens, 2009).
Potential Applications
The underlying chemical framework of "4-({[(2-Chloro-4-fluorobenzyl)oxy]imino}methyl)-2-methyl-6-oxo-1,4,5,6-tetrahydro-3-pyridinecarbonitrile" suggests potential applications in various fields, including materials science and medicinal chemistry. For instance, the electrosynthesis of fluoroorganic compounds indicates potential for the development of novel materials and chemical intermediates (Bensadat, Bodennec, Laurent, & Tardivel, 1980). Additionally, the synthesis of trifluoromethylated analogues of 4,5-dihydroorotic acid showcases the relevance of such compounds in the design of new pharmaceuticals (Sukach et al., 2015).
properties
IUPAC Name |
4-[(E)-(2-chloro-4-fluorophenyl)methoxyiminomethyl]-6-methyl-2-oxo-3,4-dihydro-1H-pyridine-5-carbonitrile |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H13ClFN3O2/c1-9-13(6-18)11(4-15(21)20-9)7-19-22-8-10-2-3-12(17)5-14(10)16/h2-3,5,7,11H,4,8H2,1H3,(H,20,21)/b19-7+ |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
LWKMXUGZGKPHSI-FBCYGCLPSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C(CC(=O)N1)C=NOCC2=C(C=C(C=C2)F)Cl)C#N |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC1=C(C(CC(=O)N1)/C=N/OCC2=C(C=C(C=C2)F)Cl)C#N |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H13ClFN3O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
321.73 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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